

2'-azido guanosine phosphoramidite storage temperature

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Compound Focus: 2'-Azido guanosine

CAS No.: 60921-30-4

Cat. No.: S823923

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Storage and Handling Specifications

The table below summarizes the essential storage and handling conditions for phosphoramidites, which are directly applicable to **2'-azido guanosine** phosphoramidite.

Parameter	Specification	Rationale & Notes
Temperature [1] [2]	Freeze (< -15 °C)	Prevents thermal degradation and extends shelf-life.
Atmosphere [2] [3]	Inert (absence of air)	Stored under argon or nitrogen to prevent oxidation.
Moisture [2] [4]	Strictly anhydrous conditions	Reacts with water (hydrolysis); dG phosphoramidites are especially susceptible [4].
Light [1]	Minimize exposure	Protects light-sensitive components.
Form [2]	Dry solid (powder)	Prolongs shelf-life compared to solutions.
Intended Use	Research Use Only (RUO)	Not for diagnostic or therapeutic use [1].

Stability and Degradation FAQs

Q1: What is the typical shelf-life of phosphoramidites? When stored correctly as dry solids under the recommended conditions, phosphoramidites can have a **prolonged shelf-life** [2]. However, solutions prepared in solvents like acetonitrile have a much shorter usable life and should be used promptly, typically within a day.

Q2: Why is guanosine (dG) phosphoramidite particularly sensitive? Research indicates that **dG phosphoramidites are especially susceptible to degradation** in the presence of water. This degradation can be **autocatalytic**, meaning the degradation products themselves accelerate further breakdown. The choice of the group protecting the exocyclic amine on the guanosine base also significantly influences its stability [4].

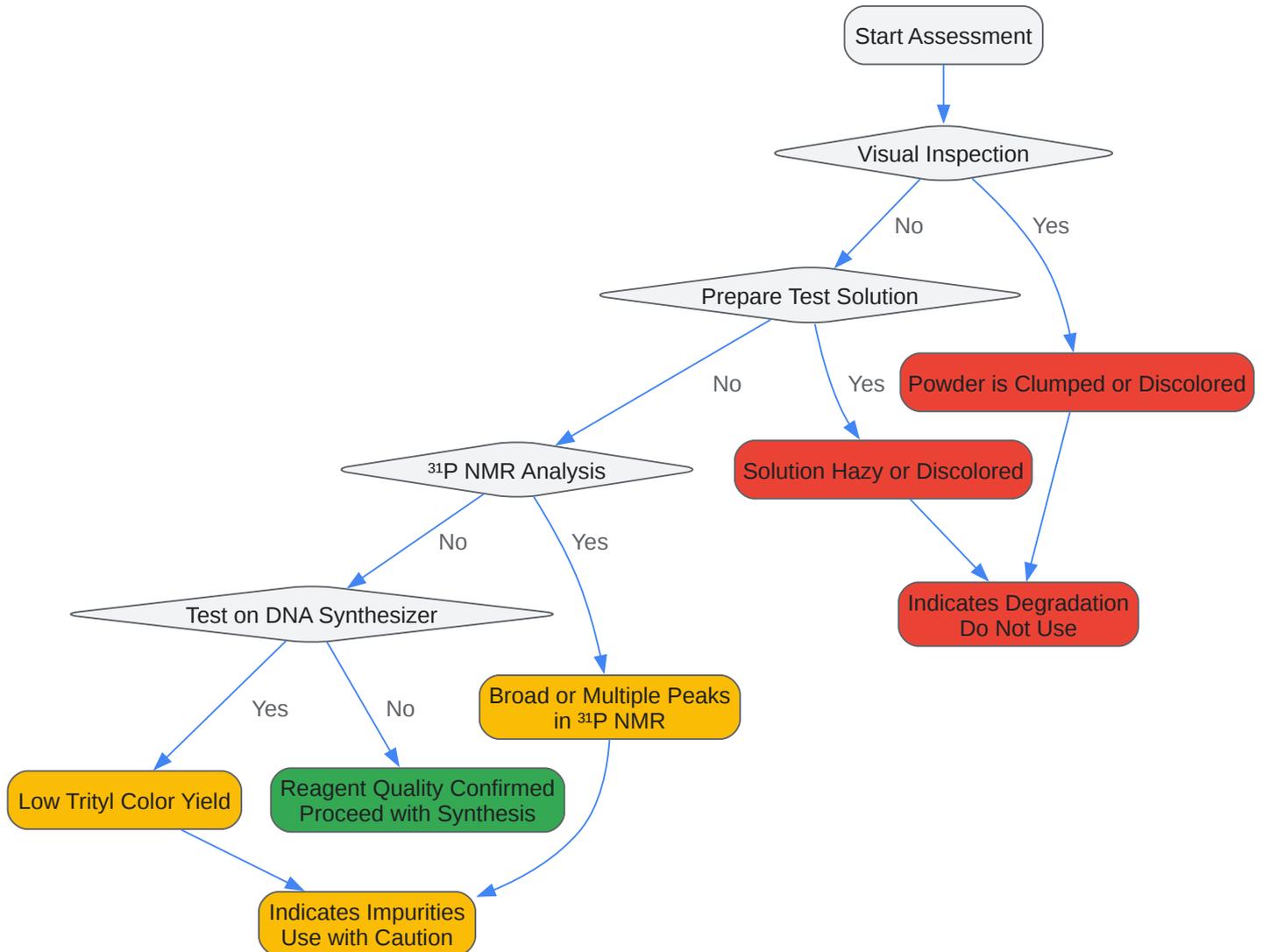
Q3: What are the consequences of using degraded phosphoramidite? Using compromised reagent leads to:

- **Reduced Coupling Efficiency:** The primary reaction during oligonucleotide synthesis fails, lowering yield [3].
- **Failed Syntheses:** Incomplete or truncated sequences.
- **Impure Products:** Contamination of the final oligonucleotide with deletion mutants or other impurities [5] [3].

Troubleshooting Guide

The following workflow outlines how to assess phosphoramidite quality and identify potential storage-related issues.

Phosphoramidite Quality Assessment Workflow



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Experimental Protocol: Assessing Reagent Quality via Trityl Assay

The most common method to monitor phosphoramidite coupling efficiency in real-time is the trityl assay [3]. This should be performed during every oligonucleotide synthesis.

- **Principle:** The 5'-end of the growing DNA chain is protected with a Dimethoxytrityl (DMT) group. This group is removed with acid at the start of each synthesis cycle, releasing an orange-colored DMT carbocation.
- **Measurement:** Automated DNA synthesizers are equipped with a UV-Vis detector that measures the absorbance of this solution at **495 nm**.
- **Interpretation:** The intensity of the orange color is proportional to the number of DMT groups removed, and thus the amount of successful chains. A **high and consistent trityl yield** (typically >98% per step) indicates a high-quality phosphoramidite and efficient coupling. A **sudden drop in trityl yield** suggests the phosphoramidite may be degraded or there is another system fault [3].

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